molecular formula C28H18N2 B13915476 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole

5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole

Cat. No.: B13915476
M. Wt: 382.5 g/mol
InChI Key: BHDIMXQXFUEGMT-UHFFFAOYSA-N
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Description

5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole

InChI

InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H

InChI Key

BHDIMXQXFUEGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6

Origin of Product

United States

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